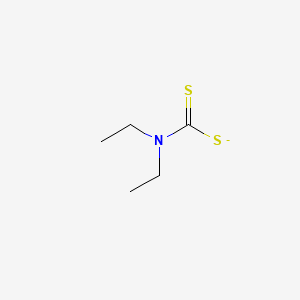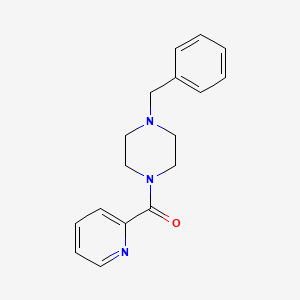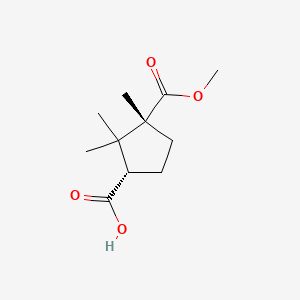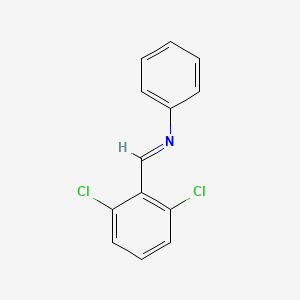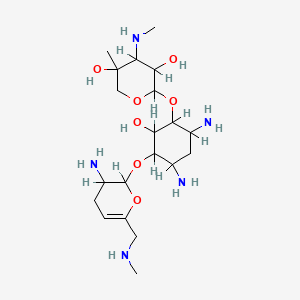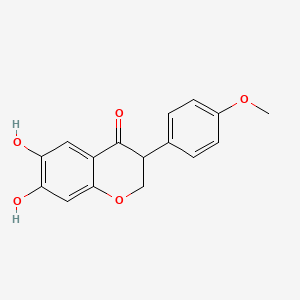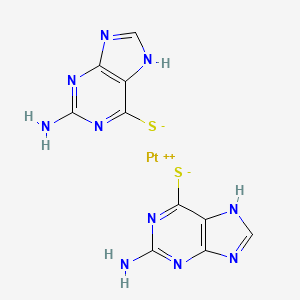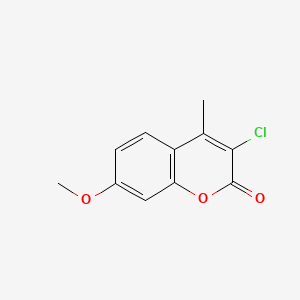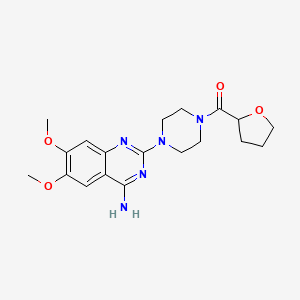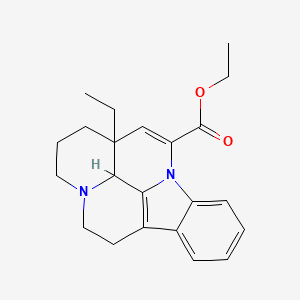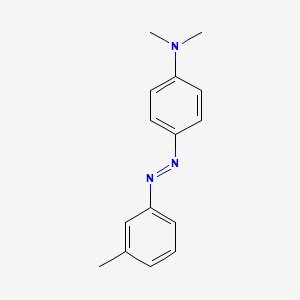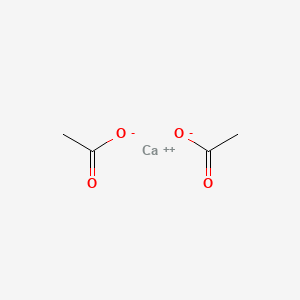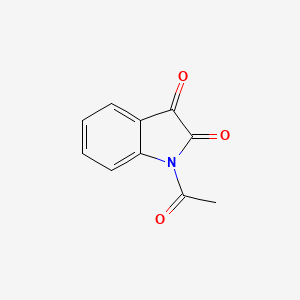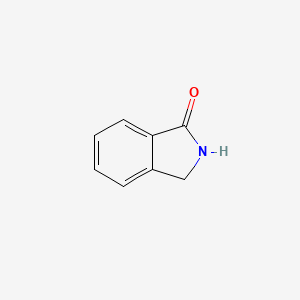
Isoindolin-1-one
Descripción general
Descripción
Synthesis Analysis
Isoindolin-1-ones can be synthesized through various methods, including Rhodium(III)-catalyzed C-H functionalization in water, demonstrating a green synthesis approach by utilizing water as a solvent, highlighting its regioselective nature and tolerance for potentially useful functional groups (Wu et al., 2018). Another method involves a palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence in phosphonium salt-based ionic liquids, offering efficient approaches to isoindolin-1-one derivatives with good yields and selectivities (Cao et al., 2008).
Molecular Structure Analysis
The molecular structure of isoindolin-1-one facilitates a range of chemical modifications, enabling the synthesis of various derivatives with extended π-conjugation. The nucleophilic cyclizations between an amide and an alkyne have been found efficient for producing isoindolin-1-ones in high yields, allowing for structural alterations while maintaining good regio- and stereospecificity (Bubar et al., 2012).
Chemical Reactions and Properties
Isoindolin-1-ones undergo various chemical reactions, including efficient three-component synthesis under mild and solvent-free conditions, demonstrating their reactivity and versatility (Adib et al., 2016). They also serve as urease inhibitors, indicating their potential in medicinal chemistry applications (Peytam et al., 2019).
Physical Properties Analysis
The synthesis processes of isoindolin-1-ones, such as ultrasonic-assisted synthesis, highlight their physical properties by showcasing the efficiency and yields of the reactions under various conditions. This method demonstrates group tolerance and high efficiency, indicating the adaptability of isoindolin-1-ones to different synthesis conditions (Mardjan et al., 2022).
Chemical Properties Analysis
Isoindolin-1-ones' chemical properties allow for the synthesis of medicinally important derivatives through catalyzed reactions, such as the Rh(III)-catalyzed one-pot reaction of benzamides, ketones, and hydrazines, facilitating access to N-substituted quaternary isoindolinones (Zhang et al., 2015). This versatility highlights their potential in developing novel compounds with significant biological activities.
Aplicaciones Científicas De Investigación
1. Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma
- Summary of Application: Isoindolin-1-one derivatives have been studied for their potential as PI3Kγ inhibitors in the treatment of gastric carcinoma. The upregulation of phosphoinositol-3-kinase γ (PI3Kγ) is positively correlated with tumor-associated-macrophage (TAM)-mediated gastric carcinoma (GC). PI3Kγ suppresses tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through activation of the AKT/mTOR pathway, which promotes the immunosuppressant phenotype of TAM .
- Methods of Application: Various molecular modeling studies were conducted with a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors. This involved combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .
- Results or Outcomes: The study provided insights into the structural factors affecting the selective ligand recognition of PI3Kγ inhibitors. It also suggested key differences in the molecular interactions with the ligands between the two isoforms .
2. Ultrasonic-Assisted Synthesis of Isoindolin-1-One Derivatives
- Summary of Application: Isoindolin-1-one derivatives have been synthesized using ultrasonic irradiation. This method is characterized by high efficiency, high yields, and group tolerance .
- Methods of Application: A small library of 3-hydroxyisoindolin-1-ones was prepared from 3-alkylidenephtalides under ultrasonic irradiation. The reaction can be performed on a multigram scale and can be further extended to access other motifs of isoindolin-1-ones .
- Results or Outcomes: The ultrasonic-assisted synthesis resulted in a practical and efficient method for the preparation of 3-hydroxyisoindolin-1-ones .
3. Intramolecular Cascade Cyclization via Photogenerated N-Amidyl Radicals
- Summary of Application: Isoindolin-1-one has been used in the development of a novel and practical protocol for one-pot construction of structurally new isoindolin-1-one/3,4-dihydroisoquinolin-1 (2 H)-one fused oxazinane .
- Methods of Application: The method involves intramolecular cascade cyclization via photogenerated N-amidyl radicals .
- Results or Outcomes: The study resulted in a practical protocol for the construction of structurally new isoindolin-1-one/3,4-dihydroisoquinolin-1 (2 H)-one fused oxazinane .
4. Isoindolin-1-One Derivatives as Building Blocks in Medicinal and Natural Product Chemistry
- Summary of Application: Isoindolin-1-one derivatives are important building blocks in medicinal and natural product chemistry. They are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities .
- Methods of Application: The synthetic method can be employed to efficiently produce various motifs of isoindolin-1-ones .
- Results or Outcomes: The study highlighted the importance of isoindolin-1-one derivatives in medicinal and natural product chemistry .
5. Isoindolin-1-One Derivatives as PI3Kδ Inhibitors
- Summary of Application: Isoindolin-1-one derivatives have been studied for their potential as PI3Kδ inhibitors. PI3Kδ is activated by cytokines, while PI3Kγ is activated by G-protein-coupled receptors (GPCRs). This facilitates determining the functional difference between these two isoforms .
- Methods of Application: Various molecular modeling studies were conducted with a series of isoindolin-1-one derivatives as potent PI3Kδ inhibitors. This involved combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .
- Results or Outcomes: The study provided insights into the structural factors affecting the selective ligand recognition of PI3Kδ inhibitors. It also suggested key differences in the molecular interactions with the ligands between the two isoforms .
6. Isoindolin-1-One Derivatives in Natural Products
- Summary of Application: Isoindolin-1-one derivatives are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities. Natural products carrying 3-hydroxyisoindolin-1-one cores include entonalactam C and fumadensine .
- Methods of Application: The synthetic method can be employed to efficiently produce various motifs of isoindolin-1-ones .
- Results or Outcomes: The study highlighted the importance of isoindolin-1-one derivatives in natural product chemistry .
Safety And Hazards
Direcciones Futuras
Based on the structure-activity relationship scheme, several new compounds were designed using the fragment substitution strategy, and their activities were predicted by the 3D-QSAR model . This suggests that isoindolin-1-one and its derivatives have potential for further exploration and development in the field of medicinal chemistry .
Propiedades
IUPAC Name |
2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZQEOJJUGGUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197391 | |
| Record name | 2,3-Dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolin-1-one | |
CAS RN |
480-91-1 | |
| Record name | Isoindolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isoindolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41DB5814AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

